2,3,4-Trifluorobenzyl bromide
Overview
Description
2,3,4-Trifluorobenzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-bromobenzyl bromides and various bromobenzene derivatives are discussed, which can provide insights into the chemical behavior and synthesis of similar trifluorobenzyl bromides .
Synthesis Analysis
The synthesis of related bromobenzyl compounds typically involves reactions such as carbonylative Stille coupling, as described for the production of 2-bromobenzyl β,γ-unsaturated ketones, which can then be isomerized and further transformed via intramolecular Heck reaction to yield 2-naphthols . Modification of synthetic processes for trifluorobromobenzene derivatives has also been reported, where the optimization of bromination conditions led to increased yields and reduced by-product formation . These methods could potentially be adapted for the synthesis of 2,3,4-trifluorobenzyl bromide.
Molecular Structure Analysis
The molecular structure of bromobenzyl derivatives is often characterized using techniques such as X-ray single-crystal analysis, FT-IR, and NMR spectroscopy. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established using single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . Computational methods such as Hartree–Fock (HF) and density functional theory (DFT) are also employed to compare the molecular structure obtained from experimental data .
Chemical Reactions Analysis
The chemical reactivity of bromobenzyl compounds includes their ability to participate in various organic reactions. For example, the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide involved a decarboxylation reaction with 2,3-difluorobenzyl bromide, indicating the potential for bromobenzyl derivatives to act as intermediates in the formation of complex organic molecules with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl derivatives can be deduced from their molecular structure and the results of theoretical calculations. For instance, the title compound in paper exhibited significant nonlinear optical (NLO) properties, which were predicted using DFT with various basis sets. The thermodynamic properties of these compounds can also be obtained over a range of temperatures, providing valuable information for their practical applications .
Scientific Research Applications
Fluorination of Organic Substrates
2,3,4-Trifluorobenzyl bromide is used in the selective fluorination of various organic substrates. It has been identified as an exceptional reagent for fluorination due to its stability and reactivity. The substance has shown potential in reacting with a wide range of substrates, including benzyl bromides, iodides, chlorides, aliphatic halides, and more, showcasing its versatility in chemical synthesis (Alič et al., 2022).
Derivatization Agent in Analytical Chemistry
2,3,4-Trifluorobenzyl bromide has been widely utilized as a derivatization agent in chromatography and mass spectrometry. Its derivatives are known for their favorable physicochemical properties like thermal stability, volatility, and strong electron-capturing capabilities, making it an ideal reagent for highly sensitive analysis of substances in biological samples (Tsikas, 2017).
Synthesis of Synthetic Intermediates
The compound is also instrumental in the synthesis of valuable synthetic intermediates, such as 2,4,5-trifluorobenzoic acid, which has significant applications in the pharmaceutical industry and material science. It facilitates the generation of unstable aryl-Grignard reagents and subsequent reactions with gaseous CO2, producing high-purity products efficiently (Deng et al., 2015).
Regiospecificity in Functionalization Reactions
The substance demonstrates control over the regiospecificity of functionalization reactions. In particular, 1,2,3-trifluorobenzene, a derivative, can be functionalized at different positions, allowing for the creation of various benzoic acids and brominated derivatives. This regioflexibility is achieved through innovative organometallic recipes, highlighting the compound's utility in complex chemical syntheses (Heiss & Schlosser, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXDQVPGXFOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380350 | |
Record name | 2,3,4-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorobenzyl bromide | |
CAS RN |
157911-55-2 | |
Record name | 2,3,4-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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